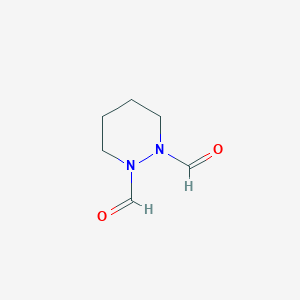

Tetrahydropyridazine-1,2-dicarbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tetrahydropyridazine-1,2-dicarbaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C6H10N2O2 and its molecular weight is 142.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

Tetrahydropyridazine derivatives have been explored for their potential therapeutic properties. The compound exhibits structural similarities to known bioactive molecules, making it a candidate for drug development. Research has indicated that derivatives of tetrahydropyridazine can act as agonists or antagonists for various receptors, contributing to their pharmacological activities.

Case Studies:

- Chondrogenesis Induction : A notable application is in the induction of chondrogenesis, where tetrahydropyridazine derivatives have shown promise as compounds that can stimulate cartilage formation. This is particularly relevant in the context of regenerative medicine and treatment of osteoarthritis .

- Antioxidative Properties : Another study highlighted the antioxidative properties of tetrahydropyridine derivatives, which are synthesized through multi-step processes involving tetrahydropyridazine intermediates. The compounds demonstrated significant potential in reducing oxidative stress, which is implicated in various diseases .

Organic Synthesis

Tetrahydropyridazine-1,2-dicarbaldehyde serves as a versatile intermediate in organic synthesis. Its reactivity allows it to participate in various chemical transformations.

Synthesis Methodologies:

- Electroreduction Techniques : Recent advancements have employed electroreduction methods to synthesize tetrahydropyridazine derivatives effectively. This approach has been noted for its selectivity and efficiency, allowing for the generation of complex molecular architectures from simpler precursors .

- Organocatalytic Reactions : The use of organocatalysts has been explored to facilitate the synthesis of tetrahydropyridazine derivatives from readily available starting materials. These methods often involve multi-component reactions that streamline the synthetic process .

Chemical Properties and Reactivity

The chemical properties of this compound make it suitable for various applications beyond medicinal chemistry.

Reactivity Studies:

- Diels-Alder Reactions : Tetrahydropyridazine can participate in Diels-Alder reactions, forming complex cyclic structures that are valuable in synthetic organic chemistry. This reactivity expands its utility in creating diverse chemical entities .

- Condensation Reactions : The compound can also act as a nucleophile in condensation reactions with electrophiles, leading to the formation of larger and more complex molecules. This property is exploited in synthesizing various heterocycles .

Summary Table of Applications

Propriétés

Numéro CAS |

189807-28-1 |

|---|---|

Formule moléculaire |

C6H10N2O2 |

Poids moléculaire |

142.16 g/mol |

Nom IUPAC |

diazinane-1,2-dicarbaldehyde |

InChI |

InChI=1S/C6H10N2O2/c9-5-7-3-1-2-4-8(7)6-10/h5-6H,1-4H2 |

Clé InChI |

BKWBJAMZEUGAIC-UHFFFAOYSA-N |

SMILES |

C1CCN(N(C1)C=O)C=O |

SMILES canonique |

C1CCN(N(C1)C=O)C=O |

Synonymes |

1,2-Pyridazinedicarboxaldehyde, tetrahydro- (9CI) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.